molecular formula C20H23ClN2O B5682204 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine

Cat. No.: B5682204
M. Wt: 342.9 g/mol
InChI Key: KGVLSJROYIYIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. CPP has gained significant attention in scientific research due to its potential use in the treatment of various disorders.

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Biochemical and Physiological Effects
This compound has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in rodents. This compound has been shown to modulate the activity of various neurotransmitters, leading to changes in neuronal activity and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its well-defined chemical structure and synthesis method. This allows for accurate dosing and reproducibility of results. However, one limitation is that this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are unknown.

Future Directions

There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant properties. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. This compound has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVLSJROYIYIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.